molecular formula C12H21NO3 B037536 tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate CAS No. 117565-57-8

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B037536
CAS No.: 117565-57-8
M. Wt: 227.3 g/mol
InChI Key: HGJKZGGZDSJORL-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, an ethyl group, and a ketone functional group on the piperidine ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with ethylating agents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, and an ethylating agent like ethyl iodide or ethyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is typically purified using techniques such as silica gel chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the ethyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJKZGGZDSJORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624245
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117565-57-8
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5 g, 25.1 mmol), pyrollidine (5 mL) and p-toluenesulfonic acid (25 mg) in benzene (100 mL) was heated at reflux for 16 h with azeotropic distillation of water. The resulting enamine solution was cooled to rt and concentrated. The crude enamine was dissolved in acetonitrile (50 mL); iodoethane (4.67 g, 30.1 mmol.) was added and the mixture was heated at 100° C. for 0.5 h, cooled to rt and concentrated. The mixture was dissolved in ethyl acetate (200 mL), washed with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The extract was dried over magnesium sulfate, filtered and concentrated. The crude compound was purified by silica gel chromatography (80% hexanes/20% ethyl acetate) to afford 3-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (680 mg).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
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Quantity
100 mL
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25 mg
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catalyst
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enamine
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4.67 g
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Synthesis routes and methods II

Procedure details

A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5 g, 25.1 mmol), pyrollidone (5 mL) and p-toluenesulfonic acid (25 mg) in benzene (100 mL) was heated at reflux for 16 h with azeotropic distillation of water. The resulting enamine solution was cooled to rt and concentrated. The crude enamine was dissolved in acetonitrile (50 mL); iodoethane (4.67 g, 30.1 mmol.) was added and the mixture was heated at 100° C. for 0.5 h, cooled to rt and concentrated. The mixture was dissolved in ethyl acetate (200 mL), washed with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The extract was dried over magnesium sulfate, filtered and concentrated. The crude compound was purified by silica gel chromatography (80% hexanes/20% ethyl acetate) to afford 3-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (680 mg).
Quantity
5 g
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reactant
Reaction Step One
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reactant
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100 mL
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solvent
Reaction Step One
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25 mg
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catalyst
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